molecular formula C18H28N2O2 B11407076 4-butyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)cyclohexanecarboxamide

4-butyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)cyclohexanecarboxamide

Cat. No.: B11407076
M. Wt: 304.4 g/mol
InChI Key: APQPNPVCGLZCBV-UHFFFAOYSA-N
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Description

4-butyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)cyclohexanecarboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyclohexane ring, a benzoxazole moiety, and a butyl group, making it a unique structure for studying chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)cyclohexanecarboxamide typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications in pharmaceuticals and other industries.

Chemical Reactions Analysis

Types of Reactions

4-butyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)cyclohexanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can modify the benzoxazole ring or the cyclohexane moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

4-butyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)cyclohexanecarboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions, particularly those involving benzoxazole derivatives.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-butyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The benzoxazole moiety can bind to enzymes or receptors, modulating their activity. The compound may also interact with cellular pathways, influencing processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-butyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)cyclohexanecarboxamide is unique due to its combination of a cyclohexane ring, a benzoxazole moiety, and a butyl group. This unique structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H28N2O2

Molecular Weight

304.4 g/mol

IUPAC Name

4-butyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)cyclohexane-1-carboxamide

InChI

InChI=1S/C18H28N2O2/c1-2-3-6-13-9-11-14(12-10-13)17(21)19-18-15-7-4-5-8-16(15)20-22-18/h13-14H,2-12H2,1H3,(H,19,21)

InChI Key

APQPNPVCGLZCBV-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CCC(CC1)C(=O)NC2=C3CCCCC3=NO2

Origin of Product

United States

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